Carbobenzoxyhomoserine

Peptide synthesis Protecting group strategy Orthogonal protection

Carbobenzoxyhomoserine (CAS 41088-85-1), also known as N-Carbobenzoxy-D-homoserine, Cbz-D-homoserine, or N-(Benzyloxycarbonyl)-D-homoserine, is an N-protected D-homoserine derivative with the molecular formula C₁₂H₁₅NO₅ and a molecular weight of 253.25 g/mol. As an amino acid building block bearing the carbobenzoxy (Cbz, also designated Z) protecting group, it is primarily utilized as a protected intermediate in peptide synthesis and as a linker component in antibody-drug conjugate (ADC) development.

Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
CAS No. 41088-85-1
Cat. No. B152181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbobenzoxyhomoserine
CAS41088-85-1
Synonymscarbobenzoxy-D-homoserine
carbobenzoxy-homoserine
carbobenzoxyhomoserine
CBOHS
Molecular FormulaC12H15NO5
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O
InChIInChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m1/s1
InChIKeyUBXPAGGJJMSWLC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Carbobenzoxyhomoserine (CAS 41088-85-1) — Procurement Guide for N-Cbz-D-Homoserine in Peptide Synthesis and ADC Development


Carbobenzoxyhomoserine (CAS 41088-85-1), also known as N-Carbobenzoxy-D-homoserine, Cbz-D-homoserine, or N-(Benzyloxycarbonyl)-D-homoserine, is an N-protected D-homoserine derivative with the molecular formula C₁₂H₁₅NO₅ and a molecular weight of 253.25 g/mol [1]. As an amino acid building block bearing the carbobenzoxy (Cbz, also designated Z) protecting group, it is primarily utilized as a protected intermediate in peptide synthesis and as a linker component in antibody-drug conjugate (ADC) development [2]. The compound exhibits an estimated water solubility of 2.767e+004 mg/L at 25°C (log Kow ~0.36 estimated) and is soluble in organic solvents such as methanol and dichloromethane .

Why Cbz-D-Homoserine Cannot Be Substituted Arbitrarily with Boc- or Fmoc-Protected Homoserine Analogs


Interchanging N-protected homoserine building blocks such as Boc-homoserine (CAS 41088-86-2), Fmoc-homoserine, or Cbz-L-homoserine (CAS 35677-88-4) is not feasible without altering synthetic strategy, deprotection orthogonality, and final product outcomes. The Cbz (carbobenzoxy) protecting group confers distinct stability and deprotection profiles compared to acid-labile Boc or base-labile Fmoc groups; Cbz is stable to acidic and basic conditions that would cleave Boc or Fmoc, respectively, and is removed under mild hydrogenolysis (H₂, Pd/C), enabling orthogonal protection schemes in complex peptide syntheses . Furthermore, Cbz is more commonly encountered in solution-phase peptide synthesis, whereas Boc and Fmoc dominate solid-phase peptide synthesis (SPPS) . Critically, in hybrid anti-tuberculosis drug discovery, compounds bearing Boc protection (TM2 series) exhibited different anti-TB activity compared to those with Cbz protection (TM1 series), demonstrating that the choice of protecting group directly influences the biological activity of the final conjugate [1]. The stereochemistry (D- vs. L-) further dictates chiral outcomes, as D-homoserine is a component of nocardicin antibiotics [2] and is resolved from racemic material via the Cbz derivative [3].

Quantitative Differentiation Evidence for Carbobenzoxyhomoserine (CAS 41088-85-1) Relative to Analogs


Orthogonal Deprotection: Cbz Stability Under Acidic Conditions Where Boc Fails

The Cbz (carbobenzoxy) protecting group is stable under acidic conditions that readily cleave the Boc (tert-butyloxycarbonyl) group. Cbz is removed via catalytic hydrogenolysis (H₂, Pd/C) or treatment with HBr/AcOH, whereas Boc requires acidic conditions such as trifluoroacetic acid (TFA). This differential stability enables orthogonal protection schemes where Cbz and Boc can be used simultaneously on different amine functionalities without cross-reactivity . Cbz-protected amino acids are also stable under the basic conditions (e.g., piperidine) used for Fmoc deprotection [1].

Peptide synthesis Protecting group strategy Orthogonal protection

Synthetic Utility: Resolution of DL-Homoserine via Cbz Derivative Enables Access to D-Enantiomer

D-Homoserine, a key component of nocardicin antibiotics, can be obtained via optical resolution of carbobenzoxy-(±)-homoserine [1]. A simple resolution of racemic homoserine to afford carbobenzoxy-D-homoserine via the L-tyrosine hydrazide salt has been described, enabling access to D-homoserine itself [2]. This establishes Cbz-D-homoserine as a critical intermediate for accessing the D-enantiomer, which is otherwise challenging to obtain directly from natural sources.

Chiral resolution Nocardicin antibiotics D-amino acid synthesis

ADC Linker Application: Validated Use in Antibody-Drug Conjugate Synthesis

N-Carbobenzoxy-D-homoserine (CAS 41088-85-1) is explicitly validated as an ADC linker building block for synthesizing antibody-drug conjugates . The Cbz-protected amine serves as a handle for selective conjugation after deprotection, while the homoserine hydroxyl and carboxyl groups provide sites for further derivatization and payload attachment . In the broader ADC linker landscape, the homoserine scaffold offers a distinct balance of hydrophilicity and structural flexibility compared to more rigid aromatic linkers .

Antibody-drug conjugate ADC linker Targeted cancer therapy

UV Detectability: Cbz Chromophore Facilitates HPLC Monitoring Not Available with Boc

The Cbz protecting group contains a benzyl chromophore with strong UV absorbance at approximately 254 nm, enabling convenient monitoring of reaction progress and purification by HPLC or TLC with UV detection. In contrast, the Boc group lacks a strong UV chromophore, making direct UV detection of Boc-protected intermediates challenging [1]. This UV activity is a practical advantage for process development and quality control in both solution-phase and solid-phase synthesis workflows .

HPLC purification Peptide synthesis monitoring UV detection

Solution-Phase Compatibility: Cbz Preferred Over Fmoc/Boc for Liquid-Phase Peptide Synthesis

While Boc and Fmoc are the predominant α-amino protecting groups in solid-phase peptide synthesis (SPPS), the Cbz (Z) group is more commonly encountered in solution-phase peptide synthesis . Cbz-protected amino acids offer better solubility in organic solvents typically used for solution-phase work and do not require the specialized resins and cleavage conditions inherent to SPPS. The Cbz group is also less prone to premature cleavage under the mildly acidic conditions sometimes encountered during solution-phase workups [1].

Solution-phase peptide synthesis Liquid-phase synthesis Protecting group selection

Recommended Application Scenarios for Carbobenzoxyhomoserine (CAS 41088-85-1) Based on Quantitative Evidence


Orthogonal Protection in Multi-Step Solution-Phase Peptide Synthesis

Researchers executing solution-phase peptide synthesis with multiple amine functionalities requiring orthogonal protection should select Cbz-D-homoserine (CAS 41088-85-1). The Cbz group remains stable under both acidic (TFA) and basic (piperidine) conditions that cleave Boc and Fmoc groups, respectively, enabling sequential deprotection without cross-reactivity . This orthogonal compatibility is essential for synthesizing complex peptides where protecting group manipulation must be precisely controlled.

Antibody-Drug Conjugate (ADC) Linker Development and Optimization

ADC research programs requiring a validated, flexible linker building block should procure Cbz-D-homoserine. The compound is explicitly designated as an ADC linker precursor, with the Cbz-protected amine serving as a conjugation handle after deprotection and the homoserine hydroxyl/carboxyl groups providing orthogonal attachment points for antibody and payload . Its established use in ADC synthesis accelerates development by reducing synthetic route validation time .

Synthesis of D-Homoserine-Containing Antibiotics (e.g., Nocardicin Analogs)

For the synthesis of nocardicin antibiotics or other D-homoserine-containing natural products, Cbz-D-homoserine is the preferred starting material. Optical resolution of racemic Cbz-homoserine provides a practical route to the D-enantiomer, avoiding the high cost of chiral synthesis from Boc-D-methionine [1]. This established resolution protocol makes Cbz-D-homoserine a cost-effective entry point for D-homoserine chemistry [2].

HPLC-Monitored Synthetic Workflows Requiring UV Detection

Laboratories that rely on HPLC with UV detection for reaction monitoring and purification should prioritize Cbz-protected intermediates over Boc-protected alternatives. The benzyl chromophore in the Cbz group provides strong UV absorbance at 254 nm, enabling facile tracking of reaction progress and product purity [3]. This UV detectability is absent in Boc-protected compounds, making Cbz-D-homoserine more amenable to analytical method development and quality control in regulated environments.

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